molecular formula C7H4Cl4S B6330746 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene CAS No. 706-29-6

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene

Cat. No.: B6330746
CAS No.: 706-29-6
M. Wt: 262.0 g/mol
InChI Key: PZHSEOAIKJLADO-UHFFFAOYSA-N
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Description

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene, also known as 4-chlorobenzotrichloride, is an organic compound with the molecular formula C7H4Cl4S. It is a derivative of benzene, where a chlorine atom and a trichloromethylsulfanyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene typically involves the chlorination of 4-chlorotoluene. The reaction is carried out in the presence of sulfur and chlorine gas, leading to the formation of the trichloromethylsulfanyl group. The reaction conditions include elevated temperatures and the use of a catalyst to facilitate the chlorination process .

Industrial production methods often involve large-scale chlorination processes, where the reaction is conducted in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The trichloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form simpler benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene involves its interaction with nucleophiles and electrophiles. The compound’s chlorine atom and trichloromethylsulfanyl group make it reactive towards nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

1-Chloro-4-[(trichloromethyl)sulfanyl]benzene can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various chemical processes .

Properties

IUPAC Name

1-chloro-4-(trichloromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSEOAIKJLADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611546
Record name 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-29-6
Record name 1-Chloro-4-[(trichloromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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